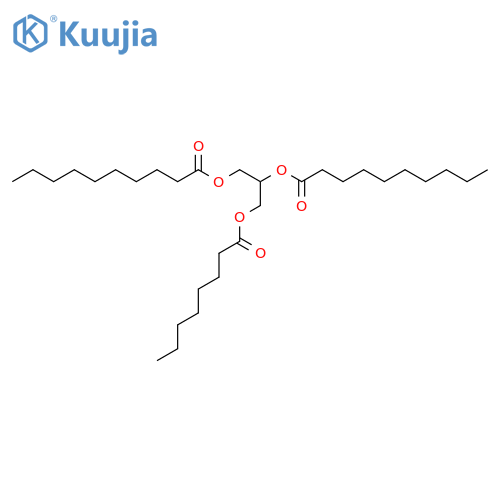Cas no 82426-88-8 (Glyceryl 1-caprylate dicaprate)

82426-88-8 structure
商品名:Glyceryl 1-caprylate dicaprate
Glyceryl 1-caprylate dicaprate 化学的及び物理的性質
名前と識別子
-
- glyceryl 1-caprylate dicaprate
- Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester
- 3-(Octanoyloxy)propane-1,2-diyl bis(decanoate)
- Q27285365
- GLYCERYL-1-CAPRYLATE-2,3-DICAPRATE
- 1-CAPRYLOYL-2,3-DICAPROYL-GLYCEROL
- TG 8:0_10:0_10:0
- SCHEMBL582180
- (2-decanoyloxy-3-octanoyloxypropyl) decanoate
- KHOXIGZKRZJQTF-UHFFFAOYSA-N
- 82426-88-8
- D94321
- AS-76922
- O5KZC5WG9E
- Glyceryl 1-caprylate dicaprate
-
- MDL: MFCD32706511
- インチ: 1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3
- InChIKey: KHOXIGZKRZJQTF-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 526.42334g/mol
- どういたいしつりょう: 526.42334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 37
- 回転可能化学結合数: 30
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11.1
- トポロジー分子極性表面積: 78.9
- ぶんしりょう: 526.8g/mol
Glyceryl 1-caprylate dicaprate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01JHWN-25mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 25mg |
$213.00 | 2025-02-10 | |
| Aaron | AR01JHWN-250mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 250mg |
$629.00 | 2025-02-10 | |
| 1PlusChem | 1P01JHOB-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$199.00 | 2024-04-21 | |
| 1PlusChem | 1P01JHOB-250mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 250mg |
$322.00 | 2024-04-21 | |
| 1PlusChem | 1P01JHOB-25mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 25mg |
$138.00 | 2024-04-21 | |
| eNovation Chemicals LLC | Y1014468-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$190 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1014468-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$190 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1014468-25mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 25mg |
$150 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1014468-250mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 250mg |
$310 | 2024-06-05 | |
| A2B Chem LLC | AZ88187-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$203.00 | 2024-04-19 |
Glyceryl 1-caprylate dicaprate 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
3. Water
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
82426-88-8 (Glyceryl 1-caprylate dicaprate) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
